
Diethyl cyclopentylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl cyclopentylboronate is an organoboron compound that features a boron atom bonded to a cyclopentyl group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl cyclopentylboronate can be synthesized through the reaction of cyclopentylboronic acid with diethyl borate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the boronate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The compound can participate in substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are typical reagents.
Major Products Formed:
Oxidation: Cyclopentylboronic acid or cyclopentylborate esters.
Reduction: Cyclopentylborohydride.
Substitution: Various substituted boronates depending on the substituent introduced.
Scientific Research Applications
Diethyl cyclopentylboronate has several applications in scientific research:
Chemistry: It is used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: this compound is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl cyclopentylboronate in the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex facilitates the transfer of the cyclopentyl group to the palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. The molecular targets include the palladium catalyst and the halide substrate, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Diethyl boronate: Similar in structure but lacks the cyclopentyl group.
Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the ethyl groups.
Cyclopentylborohydride: A reduced form of cyclopentylboronate.
Uniqueness: Diethyl cyclopentylboronate is unique due to the presence of both the cyclopentyl and ethyl groups, which provide distinct reactivity and stability compared to other boronates. This combination makes it particularly useful in specific organic synthesis applications where both steric and electronic properties are important.
Properties
CAS No. |
86595-43-9 |
|---|---|
Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
cyclopentyl(diethoxy)borane |
InChI |
InChI=1S/C9H19BO2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
XKEMEDKXQOUJFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


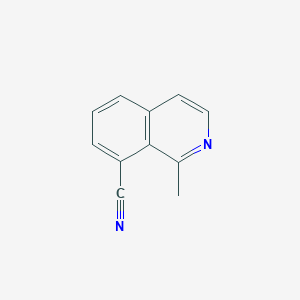
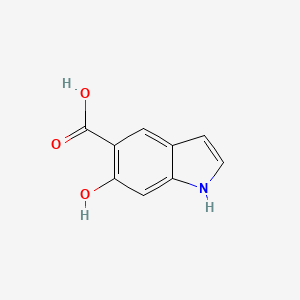
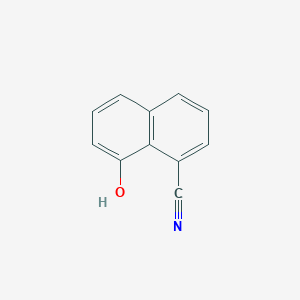

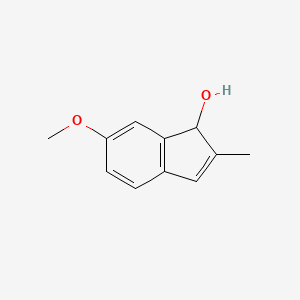

![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)

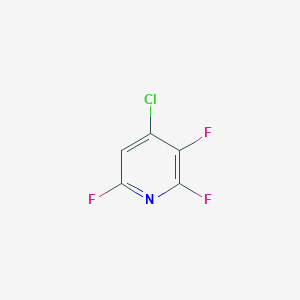
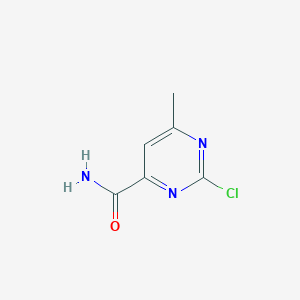
![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)


